1-(Pyridin-4-yl)butan-2-ol
Overview
Description
1-(Pyridin-4-yl)butan-2-ol is an organic compound with the molecular formula C9H13NO. It features a pyridine ring attached to a butanol chain, making it a versatile molecule in various chemical reactions and applications. This compound is known for its potential use in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . Another method includes the reduction of 1-(pyridin-4-yl)butan-2-one using a suitable reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)butan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 1-(Pyridin-4-yl)butan-2-one.
Reduction: 1-(Pyridin-4-yl)butane.
Substitution: 1-(Pyridin-4-yl)butyl chloride.
Scientific Research Applications
1-(Pyridin-4-yl)butan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)butan-2-ol largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit microbial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
1-(Pyridin-4-yl)butan-2-ol can be compared with other similar compounds such as:
4-(Pyridin-2-yl)butan-2-ol: Similar structure but with the pyridine ring attached at the 2-position, which may result in different reactivity and biological activity.
4-(Pyridin-3-yl)butan-2-ol:
1-(Pyridin-4-yl)butan-1-ol: The hydroxyl group is at the 1-position, which can significantly alter its chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its position of the hydroxyl group and the pyridine ring provides distinct reactivity patterns compared to its isomers and analogs.
Properties
IUPAC Name |
1-pyridin-4-ylbutan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-8-3-5-10-6-4-8/h3-6,9,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOGGZOXAQTIJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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